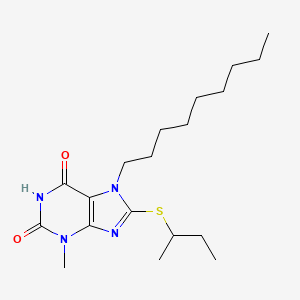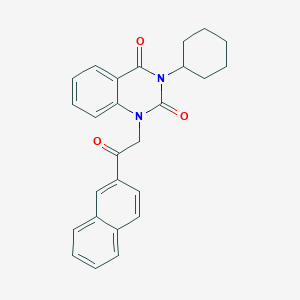
6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samixogrel is a small molecule drug developed by Boehringer Ingelheim. It functions as a thromboxane A2 receptor antagonist and thromboxane A2 synthase inhibitor. This compound has been investigated for its potential therapeutic applications in treating cardiovascular diseases, such as thrombosis, unstable angina pectoris, and diabetic complications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Samixogrel involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for Samixogrel are also proprietary. Typically, large-scale production of pharmaceutical compounds involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification .
Análisis De Reacciones Químicas
Types of Reactions
Samixogrel undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Samixogrel include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Samixogrel depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds depending on the functional groups involved .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists and thromboxane A2 synthase inhibitors.
Biology: Research has focused on its effects on cellular pathways and its potential to modulate biological processes.
Medicine: Clinical trials have investigated its efficacy in treating cardiovascular diseases, such as thrombosis and unstable angina pectoris.
Mecanismo De Acción
Samixogrel exerts its effects by antagonizing thromboxane A2 receptors and inhibiting thromboxane A2 synthase. This dual mechanism disrupts the thromboxane signaling pathway, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this pathway, Samixogrel reduces the risk of thrombosis and other cardiovascular events .
Comparación Con Compuestos Similares
Similar Compounds
Aspirin: An antiplatelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.
Ticagrelor: Another P2Y12 receptor antagonist with a different mechanism of action compared to clopidogrel
Uniqueness of Samixogrel
Samixogrel is unique in its dual mechanism of action, targeting both thromboxane A2 receptors and thromboxane A2 synthase. This dual inhibition provides a more comprehensive approach to reducing thromboxane-mediated platelet aggregation and vasoconstriction, potentially offering greater therapeutic benefits compared to single-target agents .
Propiedades
Fórmula molecular |
C25H25ClN2O4S |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30) |
Clave InChI |
LGHLGTHRJNIRCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090195.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14090216.png)

![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090247.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![7-Methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090253.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14090254.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14090262.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)

